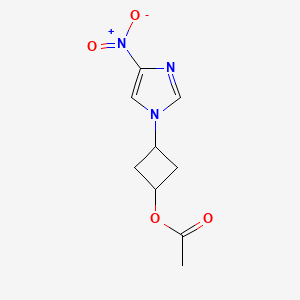
6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, also known as CPPD, is a synthetic compound that has been widely studied for its potential use in scientific research. CPPD is a heterocyclic compound that has been used to investigate a variety of biochemical and physiological processes. It has been used in laboratory experiments to study the effects of various drugs and to assess the safety and efficacy of potential treatments. CPPD has also been used in medical research to study the effects of various diseases and conditions.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a foundational reactant in the synthesis of diverse heterocyclic structures, such as pyrimido[4,5-d]pyrimidin-2,4-diones and their derivatives. These compounds are synthesized through reactions with primary aromatic or heterocyclic amines and aldehydes, showcasing the versatility of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in constructing complex molecular architectures (Hamama et al., 2012).
Advanced Organic Synthesis Techniques
Research demonstrates the compound's role in advanced organic synthesis techniques, including multi-component reactions and sigmatropic rearrangements. These methods lead to the efficient creation of bioactive heterocycles and pyrido[2,3-d]pyrimidines, underscoring the compound's importance in facilitating complex synthetic pathways (Majumdar & Bhattacharyya, 2001).
Catalytic Applications
The compound is instrumental in catalytic applications, such as in the synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives using nano Fe2O3@SiO2–SO3H as a catalyst. This highlights its role in facilitating environmentally friendly and efficient synthetic processes (Ghashang et al., 2017).
Optical and Nonlinear Optical Applications
The compound's derivatives have been studied for their optical and nonlinear optical properties, making them potential candidates for use in optical devices and materials. Such applications are crucial for the development of advanced materials with tailored photophysical properties (Mohan et al., 2020).
Propiedades
IUPAC Name |
6-amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3/c1-12-7(11)6(5(14)3-4-10)8(15)13(2)9(12)16/h3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGBMNFTLIHTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CCCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402792.png)
![5-Benzo[b]thiophen-3-ylmethylene-3-methyl-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1402793.png)
![6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one](/img/structure/B1402795.png)


![tert-butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate](/img/structure/B1402800.png)
![[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride](/img/structure/B1402801.png)




![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)
